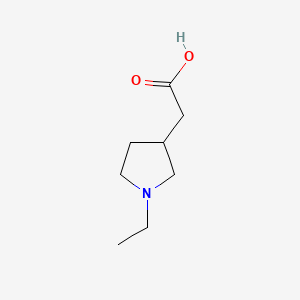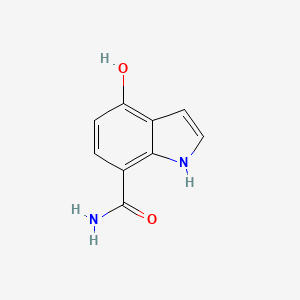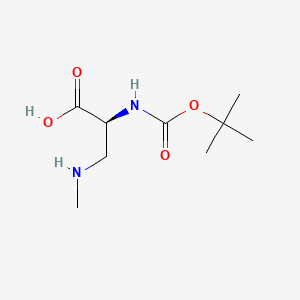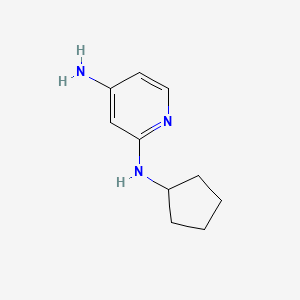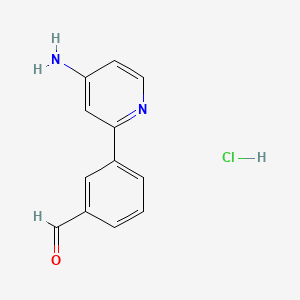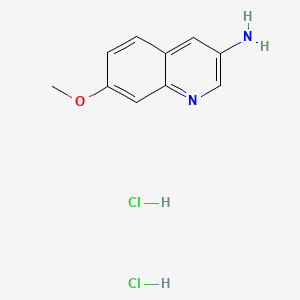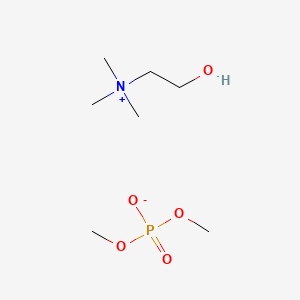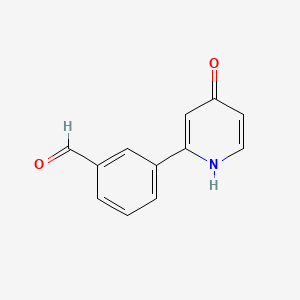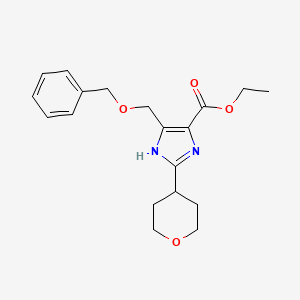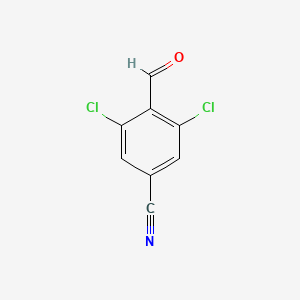![molecular formula C12H8ClN3O2 B595630 5-氯-10-甲基嘧啶并[4,5-b]喹啉-2,4(3H,10H)-二酮 CAS No. 137347-70-7](/img/structure/B595630.png)
5-氯-10-甲基嘧啶并[4,5-b]喹啉-2,4(3H,10H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is a heterocyclic compound that belongs to the pyrimidoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione makes it an interesting subject for research in various scientific fields.
科学研究应用
5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione has several scientific research applications, including:
Medicinal Chemistry: This compound exhibits potential antifungal, antimalarial, anticancer, antiviral, antihistaminic, antioxidant, antimicrobial, and anti-inflammatory activities.
Biological Studies: Its diverse biological activities make it a valuable compound for studying various biological processes and disease mechanisms.
Industrial Applications: The compound’s unique chemical properties can be leveraged in the development of new materials and industrial processes.
生化分析
Biochemical Properties
It is known that pyrimido[4,5-b]quinolones, the family to which this compound belongs, have significant interactions with various enzymes, proteins, and other biomolecules . These interactions are crucial for their biological activities .
Cellular Effects
Compounds in the pyrimido[4,5-b]quinolones family have been reported to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione typically involves a multi-component reaction. One common method is the three-component one-pot reaction involving barbituric acid, aldehydes, and anilines . This method allows for the facile synthesis of pyrimidoquinolinediones with various substituents on the benzene ring, using commercially available anilines . The reaction is carried out under reflux conditions in chloroform, with trityl chloride (TrCl) as a neutral catalyst .
Industrial Production Methods
Industrial production of 5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione may involve similar multi-component reactions, scaled up to meet production demands. The use of efficient and commercially available catalysts like trityl chloride ensures high yields and cost-effectiveness .
化学反应分析
Types of Reactions
5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the pyrimidoquinoline scaffold .
作用机制
The mechanism of action of 5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential .
相似化合物的比较
Similar Compounds
Similar compounds to 5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione include other pyrimidoquinoline derivatives, such as:
- 5-(2-chlorophenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione
- 3-methyl-10-alkyl-5-chloropyrimido[4,5-b]quinoline-2,4-diones
Uniqueness
The uniqueness of 5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione lies in its specific substituents and structural configuration, which contribute to its distinct biological activities and chemical properties.
属性
IUPAC Name |
5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2/c1-16-7-5-3-2-4-6(7)9(13)8-10(16)14-12(18)15-11(8)17/h2-5H,1H3,(H,15,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSUEMUITSWYPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C1=NC(=O)NC3=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676475 |
Source


|
| Record name | 5-Chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137347-70-7 |
Source


|
| Record name | 5-Chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydro-benzo[1,2-c:3,4-c']dipyrrole](/img/structure/B595547.png)
